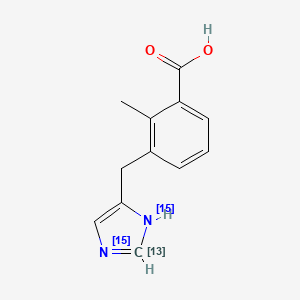
3-Carboxy Detomidine-13C,15N2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Carboxy Detomidine-13C,15N2: is a stable isotope-labeled derivative of detomidine, a sedative and analgesic drug commonly used in veterinary medicine. The stable isotope labeling of this compound allows for its use in pharmacokinetic and metabolic studies, as well as in the development of new drugs.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Carboxy Detomidine-13C,15N2 involves the incorporation of carbon-13 and nitrogen-15 isotopes into the detomidine molecule. The process typically starts with the synthesis of the labeled imidazole ring, followed by its attachment to the benzene ring.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes strict process parameter control, flexible batch sizes, and prompt delivery to meet the needs of global customers.
Chemical Reactions Analysis
Types of Reactions: 3-Carboxy Detomidine-13C,15N2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The imidazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used.
Major Products:
Oxidation: Formation of oxides.
Reduction: Formation of alcohols.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
Chemistry: 3-Carboxy Detomidine-13C,15N2 is used as a chemical reference for identification, qualitative, and quantitative analysis. It is also used in nuclear magnetic resonance (NMR) studies to investigate the structure, reaction mechanism, and kinetics of compounds.
Biology: In biological research, the compound is used to study metabolic pathways in vivo due to its stable isotope labeling, which allows for safe and accurate tracking of metabolic processes.
Medicine: The compound is used in pharmacokinetic and metabolic studies to understand the behavior of detomidine in the body. It also aids in the development of new drugs by providing insights into drug metabolism and interactions.
Industry: In the industrial sector, this compound is used in the production of veterinary medicines and as a reference material for quality control and assurance.
Mechanism of Action
3-Carboxy Detomidine-13C,15N2 exerts its effects by acting as an α2-adrenergic agonist. It binds to α2-adrenergic receptors in the central nervous system, leading to the inhibition of norepinephrine release. This results in sedation and analgesia. The stable isotope labeling allows for detailed studies of the compound’s pharmacokinetics and metabolism, providing insights into its mechanism of action.
Comparison with Similar Compounds
Detomidine: The parent compound, used as a sedative and analgesic in veterinary medicine.
Medetomidine: Another α2-adrenergic agonist with similar sedative and analgesic properties.
Xylazine: A compound with similar pharmacological effects but different chemical structure.
Uniqueness: 3-Carboxy Detomidine-13C,15N2 is unique due to its stable isotope labeling, which allows for its use in detailed pharmacokinetic and metabolic studies. This labeling provides a significant advantage in research applications, making it a valuable tool for studying drug metabolism and interactions.
Properties
IUPAC Name |
3-((213C,1,3-15N2)1H-imidazol-5-ylmethyl)-2-methylbenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-8-9(5-10-6-13-7-14-10)3-2-4-11(8)12(15)16/h2-4,6-7H,5H2,1H3,(H,13,14)(H,15,16)/i7+1,13+1,14+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYLYCKVCJPJDEL-BRALYQIWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1C(=O)O)CC2=CN=CN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=C1C(=O)O)CC2=C[15N]=[13CH][15NH]2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[[[(11-Aminoundecyl)oxy]hydroxyphosphinyl]oxy]-N,N,N-trimethyl-Ethanaminium Inner Salt](/img/structure/B584523.png)
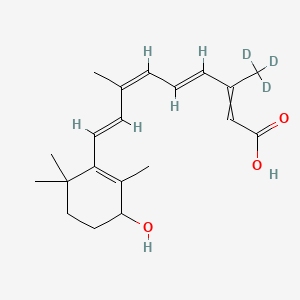
![1,3-Dioxolo[4,5-c]oxepin-4,7-imine (9CI)](/img/new.no-structure.jpg)
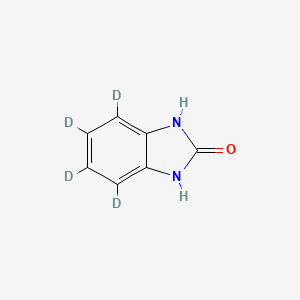
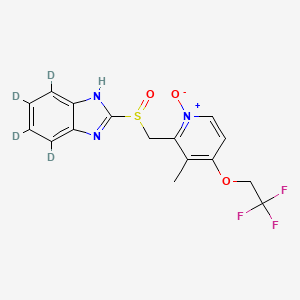
![3-[(2-Fluorophenyl)methyl]azepane](/img/structure/B584534.png)
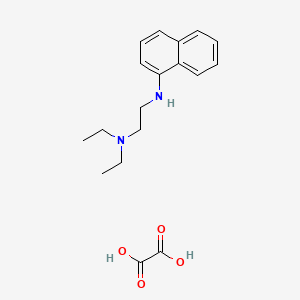
![Hexahydro-3-[[2-(trifluoromethoxy)phenyl]methyl]-1H-azepine](/img/structure/B584536.png)
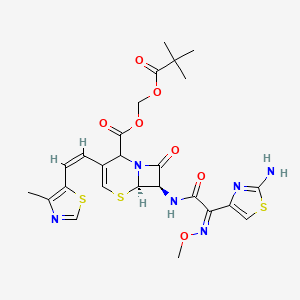
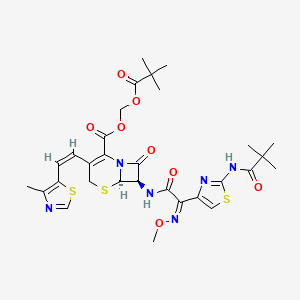
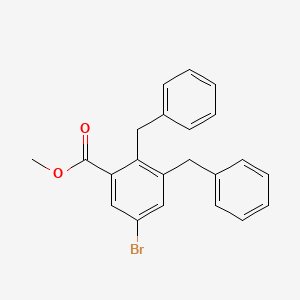

![Hexahydro-2-[[3-(trifluoromethyl)phenyl]methyl]-1H-azepine](/img/structure/B584546.png)
